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molecular formula C10H12O3 B1295677 2,4-Dimethoxy-3-methylbenzaldehyde CAS No. 7149-92-0

2,4-Dimethoxy-3-methylbenzaldehyde

Cat. No. B1295677
M. Wt: 180.2 g/mol
InChI Key: UOKAZUWUHOBBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747032B2

Procedure details

To 416 mmol of 2,4-dimethoxy-3-methyl-benzaldehyde dissolved in 200 ml of dichloromethane there are added 624 mmol of meta-chloroperbenzoic acid. The reaction mixture is heated at reflux for 5 hours before being filtered. The filtrate is washed three times using 200 ml of saturated NaHCO3 solution each time and then dried over magnesium sulphate. After evaporating off the solvent, the crude product is taken up in 400 ml of methanol. 624 mmol of 10% KOH solution are added. The mixture is stirred for one hour and is then adjusted to pH=4 using 1N hydrochloric acid solution. After stirring for one hour, the volume is reduced to ⅓. The crude product is taken up in 400 ml of water and extracted with dichloromethane. The organic phases are collected and dried. After evaporating off the solvents, the residue obtained is purified by chromatography on a silica column (eluant: cyclohexane/ethyl acetate 90/10) to yield the expected product.
Quantity
416 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
624 mmol
Type
reactant
Reaction Step Two
Name
Quantity
624 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([CH3:11])=[C:9]([O:12][CH3:13])[CH:8]=[CH:7][C:4]=1C=O.ClC1C=CC=C(C(OO)=[O:22])C=1.[OH-].[K+].Cl>ClCCl.O>[CH3:1][O:2][C:3]1[C:10]([CH3:11])=[C:9]([O:12][CH3:13])[CH:8]=[CH:7][C:4]=1[OH:22] |f:2.3|

Inputs

Step One
Name
Quantity
416 mmol
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
624 mmol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
624 mmol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
before being filtered
WASH
Type
WASH
Details
The filtrate is washed three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent
STIRRING
Type
STIRRING
Details
After stirring for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvents
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column (eluant: cyclohexane/ethyl acetate 90/10)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1C)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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